N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide has been shown to inhibit osteoclast differentiation by downregulating the expression of TRAF6, a key protein involved in RANKL-mediated signaling []. RANKL (receptor activator of nuclear factor kappa-Β ligand) is essential for osteoclast differentiation []. By downregulating TRAF6, the compound disrupts this signaling pathway, ultimately leading to decreased formation of mature osteoclasts [].
The primary application of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide, based on current research, is as a potential therapeutic agent for the treatment of osteoclast-related bone diseases []. It has demonstrated efficacy in inhibiting osteoclast differentiation and bone resorption activity in vitro, suggesting its suitability for further investigation as a treatment option for conditions characterized by excessive bone loss, such as osteoporosis [].
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2